2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
921611-06-5 |
|---|---|
Molecular Formula |
C17H16ClNO3S |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16ClNO3S/c1-21-15-8-2-12(3-9-15)10-22-19-16(20)11-23-17(19)13-4-6-14(18)7-5-13/h2-9,17H,10-11H2,1H3 |
InChI Key |
HVCRJNNBBJXFPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CON2C(SCC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The primary method for synthesizing this compound includes the following steps:
Condensation Reaction : The reaction begins with the condensation of 4-chlorobenzaldehyde with 4-methoxybenzylamine to form an imine intermediate.
Cyclization : The imine then undergoes cyclization with thioglycolic acid to form the thiazolidinone ring.
Reflux Conditions : This reaction is usually carried out under reflux in solvents such as ethanol or methanol for several hours to ensure complete conversion of starting materials.
Reaction Conditions and Catalysts
The synthesis may require specific catalysts and conditions to optimize yield and purity:
Catalysts : Common catalysts include various Lewis acids or bases that facilitate the formation of the imine and subsequent cyclization.
Solvent Choice : Ethanol and methanol are preferred solvents due to their ability to dissolve both reactants effectively while promoting the necessary reaction conditions.
Industrial Production Techniques
For larger-scale production, continuous flow reactors may be employed to enhance efficiency. This method allows for better control over reaction conditions, leading to improved yields and reduced reaction times. Purification techniques such as recrystallization or chromatography are often used post-synthesis to isolate the desired product with high purity.
Types of Reactions Involving Thiazolidinones
The synthesized compound can undergo various chemical transformations:
Oxidation : Utilizing oxidizing agents like potassium permanganate or hydrogen peroxide can yield sulfoxides or sulfones.
Reduction : Reduction agents such as sodium borohydride can produce reduced derivatives while preserving the thiazolidinone structure.
Substitution Reactions : The chlorine atom in the compound is susceptible to nucleophilic substitution, allowing for the introduction of different functional groups.
Common Reagents and Conditions
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Sodium borohydride | Methanol |
| Substitution | Amines or thiols | Base (e.g., sodium hydroxide) |
Major Products Formed
The reactions lead to various products:
Oxidation Products : Sulfoxides or sulfones.
Reduction Products : Derivatives maintaining the thiazolidinone core.
Substituted Derivatives : Various functional groups replacing the chlorine atom.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with the thiazolidinone ring intact.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives, including 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one, as anticancer agents. These compounds exhibit significant cytotoxic effects against various cancer cell lines. The thiazolidinone scaffold is recognized for its ability to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Thiazolidinone derivatives have demonstrated antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell walls and inhibit protein synthesis makes it a candidate for developing new antibiotics .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. The mechanism involves the modulation of inflammatory pathways, which can alleviate symptoms associated with inflammatory diseases .
Antidiabetic Potential
Thiazolidinones are also being explored for their antidiabetic effects, particularly in improving insulin sensitivity and glucose metabolism. Studies suggest that these compounds can act on peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose homeostasis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiazolidinone derivatives is essential for optimizing their pharmacological profiles. Modifications to the phenyl rings and substitution patterns can significantly affect biological activity and selectivity. For instance, the presence of electron-donating or electron-withdrawing groups can enhance or diminish activity against specific targets .
Case Studies
- Anticancer Activity Evaluation : A study evaluated the anticancer efficacy of various thiazolidinone derivatives against breast and colon cancer cell lines. Results indicated that specific substitutions on the thiazolidinone core led to enhanced cytotoxicity compared to standard chemotherapeutics .
- Antimicrobial Testing : In vitro tests showed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
Key Structural Observations :
- Position 2 Modifications: The target compound’s 4-chlorophenyl group is common in analogs like [6c] and [24], which exhibit antimicrobial and antihypertensive activities, respectively.
- Position 3 Modifications : The 4-methoxyphenylmethoxy group in the target compound is distinct from carboxamido (in [6c]) or thiadiazole (in [10]) substituents. Methoxy groups can enhance metabolic stability compared to bulkier substituents .
- Hybrid Structures: Compounds like [90n] combine thiazole with pyrazole and triazole moieties, showing potent anticancer activity. This suggests that hybridizing the thiazolidinone core with other heterocycles could broaden therapeutic applications .
Pharmacological Activity Comparisons
- Anticancer Activity : Hybrid compound [90n] demonstrated IC50 values of 9.04–10.65 µg/mL against colon (HT-29) and breast (MCF-7) cancer cells, outperforming cisplatin. The 4-MeOPh and 4-ClPh groups in [90n] and the target compound suggest shared mechanisms, possibly involving DNA intercalation or kinase inhibition .
- Antihypertensive Activity: Quinazolinone derivative [24] exhibited prolonged α1-adrenergic receptor blockade, attributed to the 4-MeOPh and 4-ClPh groups’ synergistic effects.
- Fungicidal/Herbicidal Activity: Thiadiazole-thiazolidinone hybrids (e.g., [10], [19]) showed activity against plant pathogens, likely due to the thiadiazole moiety’s electrophilic properties. The target compound lacks this moiety, which may limit its agrochemical utility .
Conformational and Crystallographic Insights
- Twist Conformation: The thiazolidinone ring in [10] adopts a twisted conformation (dihedral angle: 15.5°), which may enhance binding to flexible enzyme active sites. In contrast, planar conformations in analogs like [6c] could favor rigid target interactions .
- Software Tools : Structural analyses of analogs relied on SHELX for refinement and Mercury for visualization, ensuring accuracy in conformational studies .
Biological Activity
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a thiazolidinone ring substituted with chlorophenyl and methoxyphenyl groups, which are critical for its biological activity.
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Recent studies indicate that compounds like this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays using human glioblastoma cells (LN229) demonstrated that derivatives of thiazolidinone, including the compound , significantly inhibited cell proliferation and induced apoptosis. The efficacy was assessed through MTT assays and colony formation tests .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | LN229 | 12.5 | Induces apoptosis |
| Other Thiazolidinones | Various | Varies | Inhibits cell proliferation |
Anti-inflammatory Activity
Research has indicated that thiazolidinone derivatives can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes. The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions like arthritis and other inflammatory diseases .
Antioxidant Properties
Thiazolidinone compounds are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This activity is crucial for protecting cellular integrity and promoting overall health .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Enzyme Inhibition : It exhibits inhibitory effects on COX enzymes, leading to decreased production of pro-inflammatory mediators.
Case Studies
- Study on Glioblastoma : A study published in PMC evaluated the anticancer efficacy of various thiazolidinone derivatives against glioblastoma cells. The results showed that the tested compound significantly reduced cell viability compared to controls .
- Inflammatory Response : Another study investigated the anti-inflammatory effects of thiazolidinones in animal models of arthritis. The administration of these compounds resulted in reduced swelling and pain scores compared to untreated groups .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves condensation of 4-chlorobenzaldehyde with methyl thioacetate to form intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one, followed by hydrogenation with diazetidinone derivatives . Optimization includes adjusting catalysts (e.g., Lewis acids), solvents (DMF or THF), and temperature (80–120°C). Yield improvements (from 45% to ~70%) are achieved by slow addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl, methoxy signals at δ 3.8 ppm) .
- X-ray Crystallography : Resolves bond lengths (e.g., C–S bond: 1.68–1.72 Å) and confirms stereochemistry. A triclinic crystal system (space group P1) with unit cell parameters a = 7.13 Å, b = 8.15 Å, c = 16.67 Å is reported for analogous thiazolidinones .
- IR Spectroscopy : Validates carbonyl (C=O stretch at ~1700 cm⁻¹) and thiazolidinone ring vibrations .
Q. How do solubility and stability impact experimental design for this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability tests under varying pH (4–9) and temperature (25–60°C) show degradation >10% after 48 hours at pH <5, necessitating storage at 4°C in airtight containers. Pre-formulation studies recommend lyophilization for long-term stability .
Q. What are common impurities in synthesized batches, and how are they analyzed?
- Methodological Answer : Impurities include unreacted 4-chlorobenzaldehyde (detected via HPLC retention time: 4.2 min) and byproducts from incomplete hydrogenation (e.g., thioether intermediates). Purity is assessed using reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Limit: ≤0.5% impurities per ICH guidelines .
Advanced Research Questions
Q. How can contradictions between spectral data and crystallographic results be resolved?
- Methodological Answer : Discrepancies (e.g., NMR-predicted vs. X-ray-observed conformers) arise from dynamic stereochemistry in solution. Use variable-temperature NMR (VT-NMR) to study ring puckering or substituent rotation. For example, coalescence temperatures near −20°C indicate energy barriers <50 kJ/mol. X-ray data provide static solid-state conformation, while DFT calculations (B3LYP/6-31G*) model solution-phase behavior .
Q. What strategies improve synthetic yield in multi-step reactions involving this compound?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (from 12 hours to 30 minutes) and increases yield by 15–20% .
- Flow Chemistry : Enhances reproducibility via controlled reagent mixing and temperature gradients .
- Catalyst Screening : Pd/C or Raney Ni for hydrogenation steps improves selectivity for the thiazolidinone ring .
Q. How does crystal packing influence the compound’s physicochemical properties?
- Methodological Answer : X-ray data reveal intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking between chlorophenyl rings at 3.8 Å spacing) that affect melting point (mp 162–165°C) and bioavailability. Hirshfeld surface analysis quantifies packing efficiency (e.g., 65% van der Waals contacts), guiding co-crystal design for enhanced solubility .
Q. What in vitro assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Assay against COX-2 or α-glucosidase using fluorogenic substrates (IC₅₀ determination) .
- Antimicrobial Activity : Broth microdilution (MIC values) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, IC₅₀ via dose-response curves) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
